4-Amino-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride
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Overview
Description
4-Amino-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride is a chemical compound belonging to the class of benzoxepin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride typically involves multistep organic reactions. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the benzoxepin ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzoxepin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 4-Amino-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study its interactions with biological macromolecules, such as enzymes and receptors. Its derivatives could be explored for potential biological activities.
Medicine: The compound and its derivatives might be investigated for their therapeutic potential. They could be evaluated for their efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: In industry, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 4-Amino-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ols: These compounds share a similar benzoxepin ring system but differ in the presence of hydroxyl groups.
4-Amino-2,3,4,5-tetrahydro-1-benzothiepin-5-ols: These compounds have a sulfur atom in the ring system instead of oxygen.
Uniqueness: 4-Amino-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-amino-9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-3-2-4-8-10(13)9(12)5-6-14-11(7)8;/h2-4,9H,5-6,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWMOYJAONUWNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(CCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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